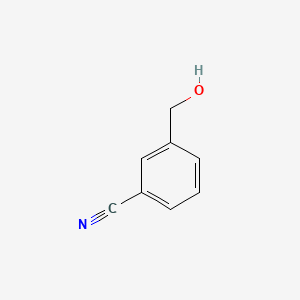

3-Cyanobenzyl alcohol

Description

Significance in Organic Synthesis and Medicinal Chemistry

The importance of 3-cyanobenzyl alcohol and its isomers is well-documented, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and functional polymers. google.comgoogle.com The presence of the electron-withdrawing cyano group influences the reactivity of the aromatic ring and the benzyl (B1604629) alcohol moiety, a feature that is exploited in multi-step syntheses.

In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. For instance, the compound serves as a precursor to molecules like 3-bromomethyl-benzonitrile, which is then used to synthesize meta-cyanobenzyl substituted benzimidazolium salts. researchgate.net These resulting salts have been studied for their inhibitory properties against enzymes such as carbonic anhydrase and α-glycosidase, which are targets for various therapeutic interventions. researchgate.net Furthermore, the structurally related α-cyano-3-phenoxy-benzyl alcohol is a key component in the synthesis of several pyrethroid insecticides, including deltamethrin (B41696) and esfenvalerate, highlighting the utility of the cyanobenzyl framework in developing agrochemicals. wikipedia.orgethz.ch

Role as a Versatile Synthetic Intermediate

The versatility of this compound stems from the distinct reactivity of its two primary functional groups: the hydroxyl (-OH) and the cyano (-C≡N) groups. This dual functionality allows for sequential and selective reactions, making it a valuable building block for complex molecular architectures.

The primary alcohol group can undergo a variety of common transformations. It can be oxidized to produce the corresponding aldehyde, 3-cyanobenzaldehyde (B1676564), a valuable intermediate in its own right used in the synthesis of pharmaceuticals like Ataluren and Berotralstat. The hydroxyl group can also be converted into a good leaving group, such as a halide or a sulfonate ester, facilitating nucleophilic substitution reactions. This is exemplified in the synthesis of benzimidazolium salts, where the alcohol is first converted to a bromide to enable reaction with a substituted benzimidazole. researchgate.net

The cyano group is also amenable to a range of chemical modifications. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations dramatically alter the electronic and physical properties of the molecule, providing access to a different class of derivatives from the same starting material. The ability to selectively manipulate either the alcohol or the nitrile group makes this compound a highly adaptable and strategic intermediate in multistep organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOFIIVWHXIDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370442 | |

| Record name | 3-Cyanobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-97-5 | |

| Record name | 3-(Hydroxymethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyanobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Hydroxymethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Cyanobenzyl Alcohol

Chemical Synthesis from Various Precursors

The creation of 3-Cyanobenzyl alcohol can be approached from several starting materials, each requiring a distinct synthetic pathway. These routes include the reduction of aldehyde derivatives, transformations of amine compounds, and indirect methods involving cyanation reactions.

One of the most direct methods for synthesizing this compound is through the reduction of 3-Cyanobenzaldehyde (B1676564). This process involves the conversion of the aldehyde functional group into a primary alcohol while preserving the nitrile group. The choice of reducing agent is critical to ensure chemoselectivity.

The reaction is typically carried out using mild reducing agents that selectively target the aldehyde over the more resistant nitrile functionality. Sodium borohydride (NaBH₄) is a commonly employed reagent for this transformation due to its excellent selectivity. The reaction is generally performed in an alcoholic solvent, such as methanol or ethanol, at ambient temperatures. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but require anhydrous conditions and careful temperature control to avoid over-reduction of the nitrile group.

Table 1: Comparison of Reducing Agents for 3-Cyanobenzaldehyde

| Reducing Agent | Typical Solvent | Reaction Conditions | Selectivity for Aldehyde |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temp. | High |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0°C to Room Temp. (anhydrous) | Moderate to High (can reduce nitrile at higher temp.) |

An alternative pathway involves the conversion of a primary aromatic amine, such as 3-aminobenzyl alcohol or a related cyanobenzylamine derivative, into the corresponding alcohol. This transformation is typically achieved through the formation of a diazonium salt intermediate, which is then displaced by a hydroxyl group.

Diazotization reactions are a cornerstone of synthetic aromatic chemistry. The process begins with the treatment of a primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (typically 0–10 °C). This reaction converts the amino group into a diazonium salt (-N₂⁺).

The key reactive species in the diazotization process is the nitrosonium ion (NO⁺). This electrophilic ion is formed in the acidic solution from nitrous acid. The mechanism involves the protonation of nitrous acid by the strong acid, followed by the loss of a water molecule to generate the nitrosonium ion.

The primary amine's lone pair of electrons then attacks the electrophilic nitrosonium ion, initiating the formation of an N-nitrosamine. Following a series of proton transfers and tautomerization, a diazohydroxide is formed, which is then protonated in the acidic medium. The final step is the elimination of a water molecule to yield the stable aryl diazonium ion, which is then ready for the substitution reaction. The nitrosonium ion is a versatile reagent in organic synthesis beyond diazotization, acting as a mild oxidant in various transformations.

Indirect routes to this compound involve introducing the cyano group onto an aromatic ring that already contains the aldehyde (or a precursor to it) at a different position. A common strategy begins with a halogenated benzaldehyde, such as 3-bromobenzaldehyde.

This multi-step synthesis would proceed as follows:

Cyanation of the Aryl Halide : The bromo-substituent is replaced with a cyano group. This can be achieved through several methods, including the Rosenmund-von Braun reaction (using CuCN at high temperatures) or, more commonly in modern synthesis, a palladium-catalyzed cyanation. Palladium-catalyzed reactions often use sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) and offer milder conditions and broader functional group tolerance. This step converts 3-bromobenzaldehyde into 3-Cyanobenzaldehyde.

Reduction of the Aldehyde : The resulting 3-Cyanobenzaldehyde is then reduced to this compound using a chemoselective reducing agent as described in section 2.1.1.

Table 2: Example of an Indirect Synthetic Route

| Step | Starting Material | Reaction | Product |

|---|---|---|---|

| 1 | 3-Bromobenzaldehyde | Palladium-Catalyzed Cyanation (e.g., Pd(OAc)₂, K₄[Fe(CN)₆]) | 3-Cyanobenzaldehyde |

Transformation of Cyanobenzylamine Compounds

Chemo- and Regioselective Synthesis Strategies

The successful synthesis of this compound relies heavily on achieving high levels of both chemoselectivity and regioselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of this compound synthesis, the most critical chemoselective step is the reduction of 3-Cyanobenzaldehyde. The chosen reagent must reduce the aldehyde group to an alcohol without affecting the nitrile (cyano) group. Reagents like sodium borohydride are ideal for this purpose as they are not strong enough to reduce nitriles under standard conditions, thus ensuring the desired product is formed in high yield.

Regioselectivity pertains to the control of the position of functional groups on the aromatic ring. The synthesis of the meta (3-position) isomer is dictated by the choice of starting materials and the reaction pathway.

When starting with 3-Cyanobenzaldehyde, the regiochemistry is already established.

Optimization of Reaction Conditions and Yield

The synthesis of benzylic alcohols, including derivatives like this compound, is a cornerstone of organic chemistry, providing key intermediates for pharmaceuticals, fragrances, and materials science. Achieving high yields and purity requires meticulous optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time.

Research into the direct cyanation of benzylic alcohols to form α-aryl nitriles, a reverse reaction to the synthesis of cyanobenzyl alcohols, provides valuable insights into optimization strategies. In one such study, various catalysts and solvents were screened to maximize product yield. The choice of catalyst was found to be critical, with the Lewis acid B(C₆F₅)₃ demonstrating superior performance by providing a near-quantitative nuclear magnetic resonance (NMR) yield at 100 °C. nih.gov In contrast, other common Lewis acids like FeCl₃, AlCl₃, and Cu(OTf)₂ resulted in significantly lower yields or the formation of undesired byproducts such as homo-etherification products. nih.gov

The solvent and temperature also play pivotal roles. Toluene was identified as the optimal solvent, outperforming others like 1,2-dichloroethane (DCE) and tetrahydrofuran (THF). nih.gov Temperature optimization revealed that 100 °C was ideal for the B(C₆F₅)₃ catalyzed reaction, as lower temperatures resulted in incomplete conversion or no reaction at all. nih.gov These findings highlight the interconnectedness of reaction parameters; the optimal catalyst, solvent, and temperature must be determined in concert to achieve the desired outcome.

The following interactive data table summarizes the optimization of conditions for a related reaction involving a benzylic alcohol.

| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Desired Product Yield (%) | Byproduct Yield (%) |

|---|---|---|---|---|---|

| FeCl₃ | Toluene | 100 | 10 | 0 | 0 |

| AlCl₃ | Toluene | 100 | 86 | 16 | 28 |

| Cu(OTf)₂ | Toluene | 100 | 100 | 57 | 0 |

| B(C₆F₅)₃ | Toluene | 100 | >99 | >99 (NMR Yield) | 0 |

| B(C₆F₅)₃ | Toluene | 80 | - | 20 | 30 |

| B(C₆F₅)₃ | Toluene | 50 | 0 | 0 | 0 |

| B(C₆F₅)₃ | DCE | 100 | 100 | 80 | 0 |

| B(C₆F₅)₃ | THF | 100 | 0 | 0 | 0 |

Data adapted from a study on the cyanation of benzhydryl alcohol, demonstrating principles of reaction optimization applicable to benzylic alcohol synthesis. nih.gov

Enzymatic Approaches and Biocatalysis in Related Benzylic Alcohol Syntheses

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. Enzymes are increasingly utilized for the synthesis and modification of benzylic alcohols and their derivatives. Lipases, in particular, are widely employed for esterification and transesterification reactions.

A study on the enzymatic synthesis of acetate esters from benzyl (B1604629) alcohol and its derivatives demonstrated the effectiveness of Candida antarctica lipase B (CALB). mdpi.com The reactions were carried out in isooctane at 37 °C, and the yields were found to be highly dependent on the structure of the alcohol. While benzyl alcohol itself was converted to benzyl acetate with a yield of approximately 90%, the yields for substituted benzyl alcohols varied significantly. mdpi.com For example, 4-nitrobenzyl alcohol was converted with a 48% yield, while 4-hydroxybenzyl alcohol gave a yield of only 17%. mdpi.com This variability highlights the influence of electronic and steric effects of substituents on the enzyme's catalytic efficiency.

Immobilized CALB has also been used in continuous flow processes, demonstrating its robustness and applicability in modern synthetic setups. beilstein-journals.orgbeilstein-journals.org In one application, immobilized CALB was used to convert residual benzyl alcohol into benzyl butyrate, facilitating easier purification of the desired main product. beilstein-journals.orgbeilstein-journals.org Another lipase, Lipozyme TLIM, was found to be highly efficient in catalyzing the esterification of cinnamic acid with benzyl alcohol to produce benzyl cinnamate, achieving a maximum yield of 97.3% under optimized conditions. researchgate.net

The following interactive data table shows the yields of enzymatic acetylation for various substituted benzyl alcohols using Candida antarctica lipase B.

| Benzylic Alcohol Substrate | Product | Yield (%) |

|---|---|---|

| Benzyl alcohol | Benzyl acetate | ~90 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzyl acetate | ~85 |

| 3,4-(Methylenedioxy)benzyl alcohol | 3,4-(Methylenedioxy)benzyl acetate | ~75 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl acetate | 48 |

| 4-Hydroxy-3-methoxybenzyl alcohol | Vanillyl acetate | 42 |

| 2-Hydroxybenzyl alcohol | 2-Hydroxybenzyl acetate | ~30 |

| 4-Hydroxybenzyl alcohol | 4-Hydroxybenzyl acetate | 17 |

Data from a study on the enzymatic synthesis of esters of benzyl alcohol and its derivatives. mdpi.com

Chemical Reactivity and Transformative Chemistry of 3 Cyanobenzyl Alcohol

Reactions Involving the Hydroxyl Group

The hydroxyl group of 3-cyanobenzyl alcohol behaves as a typical primary benzylic alcohol, readily participating in etherification, esterification, and oxidation reactions.

The conversion of the hydroxyl group of this compound into an ether is a common strategy to introduce a variety of functional groups or protecting groups. A primary method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type |

|---|---|---|---|---|

| This compound | Alkyl halide (e.g., RX) | Strong base (e.g., NaH) | Aprotic polar solvent (e.g., THF, DMF) | 3-(Alkoxymethyl)benzonitrile |

The hydroxyl group of this compound can be readily converted to an ester through reaction with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. To drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.

Alternatively, acylation with more reactive acylating agents like acyl chlorides provides a more direct and often irreversible route to the ester. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct.

| Reaction Type | Reactant | Catalyst/Base | Product |

|---|---|---|---|

| Fischer Esterification | Carboxylic acid (R-COOH) | Acid catalyst (e.g., H₂SO₄) | 3-Cyanobenzyl ester (R-COO-CH₂-C₆H₄-CN) |

| Acylation | Acyl chloride (R-COCl) | Base (e.g., Pyridine) | 3-Cyanobenzyl ester (R-COO-CH₂-C₆H₄-CN) |

The primary alcohol functionality of this compound can be oxidized to either the corresponding aldehyde (3-cyanobenzaldehyde) or carboxylic acid (3-cyanobenzoic acid), depending on the choice of oxidizing agent and reaction conditions.

For the selective oxidation to 3-cyanobenzaldehyde (B1676564), milder oxidizing agents are employed. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are effective for this transformation, preventing over-oxidation to the carboxylic acid. Catalytic methods, for instance, using a Cu(I)/TEMPO system under aerobic conditions, have also been shown to be effective for the selective oxidation of benzylic alcohols to their corresponding aldehydes. rsc.org

To achieve complete oxidation to 3-cyanobenzoic acid, stronger oxidizing agents are necessary. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in acidic or basic solution, or Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone). Another approach involves the use of nitric acid as the oxidant. scribd.comdatapdf.com

| Desired Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| 3-Cyanobenzaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) |

| 3-Cyanobenzaldehyde | Manganese dioxide (MnO₂) | Inert solvent (e.g., chloroform, dichloromethane) |

| 3-Cyanobenzoic acid | Potassium permanganate (KMnO₄) | Aqueous solution, acidic or basic |

| 3-Cyanobenzoic acid | Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone as solvent |

Reactions Involving the Nitrile Group

The nitrile group of this compound is a versatile functional group that can undergo both reduction and hydrolysis to yield amines and carboxylic acid derivatives, respectively.

The nitrile group can be reduced to a primary amine, yielding 3-(aminomethyl)benzyl alcohol. This transformation is typically achieved through catalytic hydrogenation. A variety of catalysts can be employed for this purpose, with Raney nickel being a common choice due to its high activity. The reaction is carried out under a hydrogen atmosphere, often at elevated pressure and temperature, in a suitable solvent such as ethanol. Other catalysts, such as platinum or palladium on carbon, can also be utilized.

| Reducing Agent/Catalyst | Solvent | Product |

|---|---|---|

| H₂/Raney Nickel | Ethanol | 3-(Aminomethyl)benzyl alcohol |

| H₂/Palladium on Carbon (Pd/C) | Ethanol/Acetic Acid | 3-(Aminomethyl)benzyl alcohol |

The nitrile group of this compound can be hydrolyzed to either a primary amide (3-(hydroxymethyl)benzamide) or a carboxylic acid (3-carboxybenzyl alcohol, also known as 3-(hydroxymethyl)benzoic acid), depending on the reaction conditions.

Partial hydrolysis to the amide can be achieved under carefully controlled acidic or basic conditions, often at lower temperatures and with shorter reaction times. For example, treatment with concentrated sulfuric acid or hydrogen peroxide in the presence of a base can favor the formation of the amide.

Complete hydrolysis to the carboxylic acid requires more forcing conditions, such as prolonged heating with a strong acid (e.g., aqueous sulfuric or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide). If basic hydrolysis is performed, the initial product will be the carboxylate salt, which must then be acidified to yield the final carboxylic acid.

| Reaction Conditions | Intermediate Product | Final Product (after workup if needed) |

|---|---|---|

| Controlled acid or base hydrolysis | - | 3-(Hydroxymethyl)benzamide |

| Strong acid hydrolysis (e.g., H₂SO₄, heat) | - | 3-Carboxybenzyl alcohol |

| Strong base hydrolysis (e.g., NaOH, heat), followed by acidification | Sodium 3-carboxybenzyl alcoholate | 3-Carboxybenzyl alcohol |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The reactivity of the benzene ring in this compound towards substitution reactions is a classic example of competing substituent effects. The hydroxymethyl group is a weak activating group and directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Conversely, the cyano group is a strong deactivating group due to its electron-withdrawing nature, directing electrophiles to the meta position (positions 5 and 1 relative to the cyano group).

| Electrophilic Aromatic Substitution | Reagents | Predicted Major Products | Reference |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-(hydroxymethyl)benzonitrile, 4-Nitro-3-(hydroxymethyl)benzonitrile, 6-Nitro-3-(hydroxymethyl)benzonitrile | cardiff.ac.uknih.gov |

| Halogenation | Br₂, FeBr₃ | 2-Bromo-3-(hydroxymethyl)benzonitrile, 4-Bromo-3-(hydroxymethyl)benzonitrile | google.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely due to strong deactivation by the cyano group. | nih.govresearchgate.net |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution, as direct experimental data on this compound is limited.

Nucleophilic aromatic substitution (SNAr) on the ring of this compound is generally unfavorable unless a suitable leaving group, such as a halide, is present. In a hypothetical substrate like 2-fluoro-3-(hydroxymethyl)benzonitrile, the strong electron-withdrawing cyano group, being para to the fluorine atom, would significantly activate the ring towards nucleophilic attack. fishersci.semasterorganicchemistry.com The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose stability is enhanced by the cyano group. chemistrysteps.com This activation allows for the displacement of the leaving group by a variety of nucleophiles, such as amines or alkoxides, under relatively mild conditions. rsc.orgscience.gov

| Nucleophilic Aromatic Substitution | Substrate | Nucleophile | Product | Reference |

| Amination | 4-Fluoro-3-(hydroxymethyl)benzonitrile | Piperidine | 4-(Piperidin-1-yl)-3-(hydroxymethyl)benzonitrile | fishersci.sersc.org |

| Alkoxylation | 2-Chloro-3-(hydroxymethyl)benzonitrile | Sodium methoxide | 2-Methoxy-3-(hydroxymethyl)benzonitrile | masterorganicchemistry.com |

This table illustrates potential SNAr reactions based on the activating effect of the cyano group on a hypothetical halogenated this compound derivative.

Transition Metal-Catalyzed Reactions with this compound Substrates

This compound and its derivatives are valuable substrates in a variety of transition metal-catalyzed cross-coupling reactions. The alcohol functionality can be converted into a better leaving group, such as a halide (e.g., 3-cyanobenzyl bromide) or a sulfonate, to participate in reactions that form carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds. 3-Cyanobenzyl bromide can be coupled with a range of aryl- or vinylboronic acids or their esters. nih.gov The presence of the electron-withdrawing cyano group can influence the reactivity of the benzylic position. The reaction typically employs a palladium catalyst, such as PdCl₂(dppf), and a base, like cesium carbonate, in a suitable solvent system. nih.gov

| Suzuki-Miyaura Coupling | Arylboronic Acid | Catalyst System | Product | Yield (%) | Reference |

| 3-Cyanobenzyl Bromide | Phenylboronic acid | PdCl₂(dppf) / Cs₂CO₃ | 3-(Phenylmethyl)benzonitrile | High | nih.govresearchgate.net |

| 3-Cyanobenzyl Bromide | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 3-((4-Methoxyphenyl)methyl)benzonitrile | High | nih.gov |

| 3-Cyanobenzyl Bromide | Thiophene-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-(Thiophen-2-ylmethyl)benzonitrile | Good | organic-chemistry.org |

Yields are generalized as "Good" to "High" based on analogous reactions with substituted benzyl (B1604629) bromides, as specific yield data for 3-cyanobenzyl bromide was not available.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.org A derivative such as 3-iodobenzyl alcohol could react with various alkenes, like styrene (B11656) or acrylates, to form a new C-C bond at the site of the iodine atom. The reaction typically proceeds with a palladium catalyst and a base. organic-chemistry.orglibretexts.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.orggold-chemistry.org A substrate like 3-iodobenzyl alcohol would be a suitable partner for coupling with various alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. youtube.com This provides a direct route to arylalkyne structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds. wikipedia.org It allows for the coupling of aryl halides with a wide range of primary and secondary amines. A derivative like 3-bromobenzyl alcohol could be coupled with various amines, from simple alkylamines to complex anilines, using a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. rsc.orgorganic-chemistry.org

| Transition Metal-Catalyzed Reaction | Substrate Derivative | Coupling Partner | Catalyst System | Product Example | Reference |

| Heck Reaction | 3-Iodobenzyl alcohol | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 3-((E)-2-Phenylethenyl)benzyl alcohol | wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | 3-Iodobenzyl alcohol | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-((Phenylethynyl)benzyl) alcohol | organic-chemistry.orggold-chemistry.org |

| Buchwald-Hartwig Amination | 3-Bromobenzyl alcohol | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 3-((Phenylamino)methyl)benzonitrile | wikipedia.orgrsc.org |

This table provides illustrative examples of potential transition metal-catalyzed reactions with derivatives of this compound, based on established methodologies.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Pharmaceutical Synthesis

3-Cyanobenzyl alcohol serves as a critical starting material and intermediate in the synthesis of a variety of pharmaceutical agents, owing to the reactivity of its alcohol and cyano functionalities.

Intermediate for Anti-hypertensive Agents

While direct large-scale application of this compound in the synthesis of commercial anti-hypertensive drugs is not extensively documented in publicly available research, its structural motifs are present in related compounds investigated for such activities. The benzonitrile group is a key feature in some molecules designed to interact with biological targets relevant to blood pressure regulation. For instance, derivatives of benzyl (B1604629) alcohol have been utilized in the synthesis of compounds that exhibit significant antihypertensive activity. The general synthetic strategies often involve the modification of the benzyl alcohol moiety to create more complex heterocyclic systems that are known to possess cardiovascular effects. Further research may explore the potential of this compound as a scaffold for novel anti-hypertensive drug candidates.

Building Block for Pyrethroid Insecticides

A significant and well-established application of this compound lies in the production of synthetic pyrethroid insecticides. nih.govmdpi.comeagri.org This class of insecticides is known for its high efficacy against a broad spectrum of insects and low toxicity to mammals. eagri.org The presence of an α-cyano group on the 3-phenoxybenzyl alcohol moiety, a derivative of this compound, is crucial for the enhanced insecticidal potency of many commercial pyrethroids. nih.gov

This compound is a key precursor to α-cyano-3-phenoxybenzyl alcohol, the alcohol component of several potent pyrethroids. nih.gov The synthesis typically involves the esterification of this alcohol with a suitable carboxylic acid, such as chrysanthemic acid or its derivatives. eagri.org

Table 1: Prominent Pyrethroid Insecticides Derived from α-Cyano-3-phenoxybenzyl Alcohol

| Pyrethroid | Chemical Class | Key Features |

| Cyphenothrin | Type II Pyrethroid | Effective against a wide range of household pests. |

| Fenpropathrin | Type II Pyrethroid | Acaricidal and insecticidal properties. |

| Fenvalerate | Type II Pyrethroid | Broad-spectrum insecticide used in agriculture. |

| Esfenvalerate | Type II Pyrethroid | A more active isomer of fenvalerate. |

| Deltamethrin (B41696) | Type II Pyrethroid | One of the most potent synthetic pyrethroids. nih.gov |

| Cypermethrin | Type II Pyrethroid | Widely used in agriculture and for public health. |

| Cyhalothrin | Type II Pyrethroid | Includes lambda-cyhalothrin, used for crop protection. |

The introduction of the cyano group at the benzylic position generally increases the insecticidal activity of the pyrethroid. nih.gov The stereochemistry at this position is also critical, with the (S)-α-cyano isomer often exhibiting significantly higher activity.

Synthesis of Other Biologically Active Molecules

Beyond insecticides, this compound and its derivatives are intermediates in the synthesis of other biologically active molecules, including certain antidepressants. A notable example is its role in the synthesis of Escitalopram, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. The synthesis of Escitalopram involves a key intermediate, 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile, which is a derivative of this compound. kevyslabs.compharmaffiliates.commolkem.com This highlights the utility of the 3-(hydroxymethyl)benzonitrile scaffold in constructing complex pharmaceutical compounds. kevyslabs.compharmaffiliates.commolkem.comnbinno.com

Role in Agrochemical Development

The primary role of this compound in agrochemical development is intrinsically linked to its use in the synthesis of pyrethroid insecticides, as detailed in section 4.1.2. These insecticides are vital for crop protection, controlling a wide range of pests that can damage agricultural yields. The photostability and potent insecticidal activity of pyrethroids derived from α-cyano-3-phenoxybenzyl alcohol make them effective tools for integrated pest management programs. nih.gov The development of these synthetic pyrethroids has provided farmers with effective and relatively safe options for pest control, contributing to global food security.

Utilization in Fine Chemical Production

This compound is a valuable intermediate in the fine chemical industry. The dual functionality of the molecule allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The alcohol group can be oxidized to an aldehyde or a carboxylic acid, or can be used in esterification and etherification reactions. These transformations lead to a wide range of substituted benzyl derivatives that are used in the production of fragrances, dyes, and other specialty chemicals. For example, 3-(Trifluoromethyl)benzonitrile, a related compound, is a key intermediate in the synthesis of fine chemicals for pharmaceuticals and agrochemicals due to the enhanced metabolic stability imparted by the trifluoromethyl group. mdpi.com

Potential in Functional Polymer and Advanced Material Development

The unique structure of this compound also presents opportunities in the field of functional polymers and advanced materials. While this area of application is less explored compared to its use in pharmaceuticals and agrochemicals, the presence of both a reactive alcohol group and a polar nitrile group makes it an interesting monomer or modifying agent for polymers.

The hydroxyl group can be used for polymerization reactions, such as the formation of polyesters or polyethers. The nitrile group can impart specific properties to the resulting polymer, such as increased thermal stability, enhanced dielectric properties, or the ability to undergo further chemical modifications. For instance, benzonitrile derivatives are utilized in the development of liquid crystal materials and polymers with enhanced thermal and mechanical properties. nbinno.com The incorporation of the cyanobenzyl moiety into a polymer backbone or as a pendant group could lead to the development of new materials with tailored functionalities for applications in electronics, optics, and separation technologies. Research in this area is ongoing, with the potential to unlock new and innovative applications for this versatile chemical compound.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Cyanobenzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom.

Proton (¹H) NMR spectroscopy of 3-cyanobenzyl alcohol provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum is characterized by distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton.

The four protons on the aromatic ring are chemically non-equivalent and exhibit complex splitting patterns due to spin-spin coupling. They typically appear in the downfield region of the spectrum, from approximately 7.5 to 7.7 ppm. The benzylic methylene protons (Ar-CH₂-OH) are deshielded by the adjacent aromatic ring and oxygen atom, resulting in a singlet at approximately 4.7 ppm. The hydroxyl proton (-OH) signal is often observed as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (Ar-H) | ~ 7.5 - 7.7 | Multiplet (m) | Four protons in distinct chemical environments on the benzene (B151609) ring. |

| Methylene (CH₂) | ~ 4.7 | Singlet (s) | Two protons of the benzylic alcohol group. |

| Hydroxyl (OH) | Variable | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |

Note: Data are estimated based on typical values for substituted benzyl (B1604629) alcohols and related structures.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

The nitrile carbon (-C≡N) appears in a characteristic region around 118 ppm. The quaternary carbon to which the nitrile group is attached (C3) is found around 113 ppm. The benzylic carbon (Ar-CH₂-OH) is observed at approximately 64 ppm. The remaining four aromatic carbons appear in the 129-143 ppm range, with the carbon bearing the hydroxymethyl group (C1) being the most downfield due to the combined effects of the substituents.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Quaternary Aromatic (Ar-C-CH₂OH) | ~ 143 |

| Aromatic (Ar-CH) | ~ 129 - 132 |

| Quaternary Aromatic (Ar-C-CN) | ~ 113 |

| Nitrile (C≡N) | ~ 118 |

| Methylene (CH₂) | ~ 64 |

Note: Data are estimated based on spectral data from closely related compounds and substituent effect calculations.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

The IR spectrum of this compound displays several characteristic absorption bands. A strong, broad band in the region of 3400-3300 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. libretexts.org The presence of the nitrile group is confirmed by a sharp, medium-intensity absorption at approximately 2230-2225 cm⁻¹. firatakademi.com The C-O stretching vibration of the primary alcohol appears as a strong band around 1040 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several peaks in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, also give rise to a strong Raman signal.

| Vibrational Mode | Functional Group | Typical IR Frequency (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3400 - 3300 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C≡N Stretch | Nitrile | 2230 - 2225 | Medium, Sharp |

| C=C Stretch | Aromatic | 1600 - 1450 | Medium to Weak |

| C-O Stretch | Primary Alcohol | ~ 1040 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 133.15 g/mol . leyan.com

In electron ionization mass spectrometry (EI-MS), this compound will produce a molecular ion peak (M⁺·) at a mass-to-charge ratio (m/z) of 133. Aromatic alcohols are known to undergo characteristic fragmentation pathways. whitman.edu The base peak is often not the molecular ion. Common fragmentation patterns include:

Loss of a hydrogen atom (M-1): Formation of an ion at m/z 132.

Loss of water (M-18): Dehydration leads to a fragment at m/z 115. youtube.com

Loss of a hydroxyl radical (M-17): Generates a cyanobenzyl cation at m/z 116.

Alpha-cleavage: Cleavage of the C-C bond between the aromatic ring and the CH₂OH group can lead to the formation of a cyanotropylium ion or related structures. A prominent peak at m/z 104, corresponding to the loss of the formyl radical (·CHO), is expected.

| m/z Value | Proposed Fragment | Formula | Notes |

| 133 | Molecular Ion | [C₈H₇NO]⁺· | Parent ion. |

| 132 | [M-H]⁺ | [C₈H₆NO]⁺ | Loss of a hydrogen radical. |

| 116 | [M-OH]⁺ | [C₈H₆N]⁺ | Loss of a hydroxyl radical. |

| 115 | [M-H₂O]⁺· | [C₈H₅N]⁺· | Loss of a neutral water molecule. |

| 104 | [M-CHO]⁺ | [C₇H₄N]⁺ | Loss of a formyl radical, a common pathway for benzyl alcohols. |

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating components of a mixture and verifying the purity of a compound. When coupled with a detector like a mass spectrometer, they provide a powerful tool for identification and quantification.

The separated compound then enters the mass spectrometer, which serves as the detector. The retention time in the GC provides a characteristic identifier, while the mass spectrum confirms the identity of the eluted peak. GC-MS can easily distinguish this compound from its isomers (2- and 4-cyanobenzyl alcohol) due to differences in their retention times. For quantitative analysis, selected ion monitoring (SIM) mode can be employed, focusing on the characteristic fragment ions (e.g., m/z 133, 132, 104) to enhance sensitivity and selectivity. scholarsresearchlibrary.com

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound, ensuring its purity and quality. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this analysis, leveraging the compound's moderate polarity.

In a typical RP-HPLC method, this compound is separated on a nonpolar stationary phase, such as a C18 or C8 silica-based column. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. A polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, is used to elute the compound from the column. The elution strength is controlled by adjusting the ratio of the organic modifier; a higher concentration of the organic solvent decreases the retention time.

To ensure sharp and symmetrical peaks, a modifier such as formic acid, acetic acid, or trifluoroacetic acid is often added to the mobile phase in small concentrations (e.g., 0.1%). This helps to control the ionization state of silanol (B1196071) groups on the silica (B1680970) support, minimizing undesirable peak tailing. Detection is most commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound exhibits strong absorbance in the UV region, typically monitored at wavelengths around 254 nm.

The following table outlines a representative set of HPLC conditions for the analysis of this compound, derived from established methods for similar aromatic compounds.

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detection Wavelength | UV at 254 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase or Acetonitrile/Water mixture |

Spectroscopic Methodologies for Purity Assessment and Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and for assessing its purity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. The benzylic methylene protons (-CH₂-) adjacent to the alcohol group would typically appear as a singlet at approximately 4.7 ppm. The hydroxyl proton (-OH) would also produce a singlet, though its chemical shift is variable (typically 1.5-4.0 ppm) and depends on concentration, solvent, and temperature. The four protons on the aromatic ring are chemically non-equivalent and would present a complex multiplet pattern in the range of 7.4 to 7.7 ppm.

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to each unique carbon atom in the molecule. The benzylic carbon (-CH₂OH) would appear around 64 ppm. rsc.org The nitrile carbon (-C≡N) is expected in the 118-120 ppm region. The carbon atom attached to the nitrile group (C3) would be found around 113 ppm, while the carbon attached to the hydroxymethyl group (C1) would be significantly downfield, around 142-143 ppm. The remaining four aromatic carbons would have signals in the typical aromatic region of 125-135 ppm. compoundchem.com

Predicted NMR Spectral Data for this compound

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -CH₂- | ~4.7 | Singlet (s) |

| Aromatic-H | ~7.4 - 7.7 | Multiplet (m) | |

| -OH | Variable (~1.5-4.0) | Singlet (s) | |

| ¹³C NMR | -CH₂OH | ~64 | N/A |

| -C≡N | ~118 | N/A | |

| Aromatic C-CN | ~113 | N/A | |

| Aromatic C-CH₂OH & other Ar-C | ~125 - 143 | N/A |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions from the hydroxyl, nitrile, and aromatic functionalities.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity/Shape |

|---|---|---|---|

| 3550 - 3200 | Alcohol (-OH) | O-H Stretch | Strong, Broad |

| ~3030 | Aromatic (C-H) | C-H Stretch | Medium |

| 2260 - 2220 | Nitrile (-C≡N) | C≡N Stretch | Medium, Sharp |

| 1700 - 1500 | Aromatic (C=C) | C=C Bending | Medium |

| 1260 - 1050 | Primary Alcohol (C-O) | C-O Stretch | Strong |

| 860 - 680 | Aromatic (C-H) | C-H Out-of-plane Bend | Strong |

The most prominent feature is a strong, broad band in the 3550-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the alcohol group. vscht.czucla.edu A sharp, medium-intensity absorption between 2260-2220 cm⁻¹ confirms the presence of the nitrile group. ucla.edu Aromatic C-H stretching appears just above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring are observed in the 1700-1500 cm⁻¹ range. vscht.cz Finally, a strong C-O stretching band for the primary alcohol is expected between 1260-1050 cm⁻¹. vscht.cz

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (molar mass: 133.15 g/mol ), electron ionization (EI) would produce a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 133.

The fragmentation of aromatic alcohols is often characterized by a prominent molecular ion peak due to the stability of the aromatic ring. nih.gov Common fragmentation pathways include the loss of a hydrogen atom to give a peak at m/z 132 ([M-H]⁺) and the loss of a water molecule (dehydration) to yield a fragment at m/z 115 ([M-H₂O]⁺). nih.gov Another significant fragmentation could be the loss of the formyl radical (CHO), leading to a peak at m/z 104.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 133 | [C₈H₇NO]⁺ | Molecular Ion (M⁺) |

| 132 | [C₈H₆NO]⁺ | Loss of H radical |

| 115 | [C₈H₅N]⁺ | Loss of H₂O (Dehydration) |

| 104 | [C₇H₄N]⁺ | Loss of formyl radical (CHO) |

| 77 | [C₆H₅]⁺ | Phenyl cation fragment |

Computational and Theoretical Investigations of 3 Cyanobenzyl Alcohol

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic nature of 3-cyanobenzyl alcohol. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's chemical and physical properties.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict geometric parameters such as bond lengths and angles. For molecules related to this compound, DFT calculations, often using the B3LYP method with a 6-311++G(d,p) basis set, have been performed to determine their optimized geometries. pnrjournal.comresearchgate.net

Studies on closely related structures, such as meta-cyanobenzyl substituted benzimidazolium salts, reveal key structural details. For instance, X-ray diffraction studies show that the cyanobenzyl group is often angled significantly relative to other ring systems in the molecule. inonu.edu.tr In one such salt, the dihedral angle between a benzimidazolium ring and the attached meta-cyanobenzyl fragment was found to be 67.83(9)°. inonu.edu.tr These computational and experimental findings on analogous compounds suggest that the cyanobenzyl unit in this compound is a rigid structure with well-defined bond parameters that can be reliably predicted by DFT.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. acs.org

For meta-cyanobenzyl substituted benzimidazolium salts, which contain the core structure of this compound, DFT calculations have been used to determine these energies. inonu.edu.tr The distribution of these orbitals is also informative; in some related compounds, the HOMO electron density is located on one part of the molecule (e.g., a benzimidazolium ring), while the LUMO density is spread over the cyanobenzyl moiety. inonu.edu.tr This separation of orbitals indicates potential sites for nucleophilic and electrophilic attack and is key to understanding intramolecular charge transfer.

Below is a table of calculated global reactivity descriptors for related meta-cyanobenzyl substituted compounds, providing an insight into the expected values for this compound.

| Parameter | Compound 2b | Compound 2f | Compound 2g |

| EHOMO (eV) | -4.799 | -5.335 | -4.861 |

| ELUMO (eV) | -1.869 | -1.490 | -1.850 |

| Energy Gap (ΔE) (eV) | 2.930 | 3.845 | 3.011 |

| Chemical Hardness (η) | 1.465 | 1.923 | 1.506 |

| Electronegativity (χ) | 3.334 | 3.413 | 3.356 |

| Electrophilicity Index (ω) | 3.794 | 3.029 | 3.739 |

Data sourced from a study on meta-cyanobenzyl substituted benzimidazolium salts. inonu.edu.tr

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, including vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. scispace.com DFT calculations can compute harmonic vibrational frequencies, which, when scaled, show excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net For example, theoretical studies on 3-aminobenzyl alcohol, a structurally similar molecule, have successfully assigned the observed vibrational modes. researchgate.net

Similarly, theoretical calculations can predict NMR chemical shifts (¹H and ¹³C). In a study of meta-cyanobenzyl substituted compounds, calculated chemical shifts were compared with experimental data, showing a strong correlation. inonu.edu.tr For instance, the acidic proton in these compounds was observed experimentally between 9.34 and 10.13 ppm, with calculated values providing a reasonable match. inonu.edu.tr Such computational approaches allow for the structural confirmation of this compound and the assignment of its spectral features.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov By simulating the motions of atoms and molecules, MD provides detailed information about conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. mdpi.comed.ac.uk

For a relatively flexible molecule like this compound, which has a rotatable hydroxymethyl group (-CH₂OH), MD simulations can explore the accessible conformational space. nih.gov These simulations can identify the most stable conformations (rotamers) and the energy barriers between them. The analysis of MD trajectories can reveal how intramolecular hydrogen bonding or interactions with solvent molecules influence the preferred orientation of the alcohol group relative to the cyanophenyl ring. While specific MD studies on this compound are not widely documented, the methodology is routinely applied to small organic molecules to understand their dynamic structure, which is essential for predicting their binding behavior with biological targets. mdpi.comnih.gov

Reaction Pathway Analysis and Mechanistic Studies

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, computational methods can identify transition states and calculate activation energies, providing a detailed picture of the reaction pathway. researchgate.net

The oxidation of benzyl (B1604629) alcohols is a well-studied reaction class where computational studies have provided significant mechanistic insights. citedrive.comresearchgate.net For instance, DFT studies on the oxidation of substituted benzyl alcohols have shown that the reaction can proceed via different mechanisms, such as hydride abstraction or hydrogen abstraction, depending on the substituent and the oxidizing agent. researchgate.net A study on the oxidation of benzyl alcohols with trichloroisocyanuric acid used DFT calculations to support kinetic data, indicating that the actual oxidizing species was Cl₂ formed in situ. citedrive.com For benzyl alcohols with strong electron-withdrawing groups, the mechanism was found to shift. researchgate.net The electron-withdrawing nature of the cyano group in this compound would be expected to influence the reaction mechanism, likely by affecting the stability of intermediates and transition states, a hypothesis that can be rigorously tested through reaction pathway analysis.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Studies of Related Benzylic Alcohols

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or toxicity. drugdesign.org These models are built on molecular descriptors that quantify physicochemical properties like hydrophobicity, electronic effects, and steric factors.

Numerous QSAR/QSTR studies have been conducted on benzylic alcohols to understand their mechanisms of toxicity. nih.govnih.gov A common finding is that the toxicity of benzyl alcohols is often associated with hydrophobicity, typically quantified by the 1-octanol/water partition coefficient (log Kₒw or logP). nih.govresearchgate.net For example, the toxicity of para-substituted benzyl alcohols against cancer cells was found to be primarily associated with hydrophobicity, with little evidence for an electronic effect. nih.gov

However, in other biological systems, electronic effects also play a significant role. One study on the toxicity of 20 substituted benzyl alcohols against Tetrahymena pyriformis found that the QSAR model was significantly improved by including the Hammett sigma constant (σ) as a descriptor in addition to log Kₒw. nih.gov The resulting equation was:

log BR = 0.8395(log Kₒw) + 1.4322(σ) - 1.6823

where BR is the biological response (50% population growth inhibition). This model, which is thought to describe the polar narcosis mechanism of action, demonstrates that both hydrophobicity and the electronic influence of the substituent are critical for predicting toxicity. nih.gov As this compound possesses both a distinct hydrophobicity and a strong electron-withdrawing group, its activity and toxicity would be well-suited for analysis within such QSAR/QSTR frameworks.

Biological and Environmental Research Implications of 3 Cyanobenzyl Alcohol Analogues

Metabolic Transformations in Biological Systems

The metabolic fate of 3-cyanobenzyl alcohol in biological systems is primarily dictated by the enzymatic transformation of its two functional groups: the alcohol moiety and the nitrile moiety. While direct studies on this compound are limited, extensive research on analogous aromatic alcohols and nitriles allows for the construction of probable metabolic pathways.

The initial transformation can occur at either functional group, likely involving two distinct enzymatic routes:

Oxidation of the Alcohol Group: The hydroxymethyl group is susceptible to oxidation. In many microorganisms, such as Pseudomonas putida, the metabolism of benzyl (B1604629) alcohol proceeds through a two-step oxidation pathway to benzoic acid, catalyzed sequentially by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). nih.govnih.gov This pathway converts the alcohol to an aldehyde (3-cyanobenzaldehyde) and then to a carboxylic acid (3-cyanobenzoic acid). nih.gov These enzymatic cascades are common in bacteria like Corynebacterium glutamicum and Bacillus subtilis for processing aromatic alcohols. nih.gov

Hydrolysis of the Nitrile Group: The cyano group can be metabolized by specific nitrile-converting enzymes found in a wide range of bacteria, such as those from the genus Rhodococcus and Nocardia. semanticscholar.orgnih.gov This biotransformation typically follows one of two pathways:

A nitrilase enzyme hydrolyzes the nitrile directly to a carboxylic acid (3-hydroxymethylbenzoic acid) and ammonia (B1221849). nih.gov

A two-enzyme system involving nitrile hydratase (NHase) first converts the nitrile to an amide (3-hydroxymethylbenzamide), which is then hydrolyzed to the carboxylic acid and ammonia by an amidase . semanticscholar.orgcabidigitallibrary.org

These pathways serve as detoxification mechanisms, converting toxic nitriles into less harmful carboxylic acids and ammonia, which can be assimilated into cellular metabolism. researchgate.netnih.gov Further metabolism could involve hydroxylation of the aromatic ring by cytochrome P450 enzymes, a common reaction in drug metabolism that increases water solubility and facilitates excretion. nih.gov A study on a complex cyanophenyl-containing compound in rats indicated that hydroxylation of the cyanophenyl ring is a viable metabolic step. nih.gov

The table below summarizes the key enzymes and their expected transformations on this compound.

| Enzyme Class | Substrate Moiety | Intermediate Product | Final Product of Pathway | Representative Organisms |

| Alcohol Dehydrogenase (ADH) | -CH₂OH | 3-Cyanobenzaldehyde (B1676564) | 3-Cyanobenzoic Acid | Pseudomonas putida, Corynebacterium glutamicum |

| Aldehyde Dehydrogenase (ALDH) | -CHO | - | 3-Cyanobenzoic Acid | Pseudomonas putida, Bacillus subtilis |

| Nitrilase | -C≡N | - | 3-Hydroxymethylbenzoic Acid | Nocardia sp. |

| Nitrile Hydratase / Amidase | -C≡N | 3-Hydroxymethylbenzamide | 3-Hydroxymethylbenzoic Acid | Rhodococcus sp. |

| Cytochrome P450 Monooxygenase | Aromatic Ring | Hydroxylated this compound | Further conjugates | Eukaryotes (e.g., mammals) |

Environmental Fate and Degradation Pathways of Related Benzylic Alcohols

The environmental fate of this compound analogues is governed by their physical properties and susceptibility to biodegradation. Based on studies of benzyl alcohol, these compounds are expected to be mobile in soil and water. researchgate.net The primary mechanism for their removal from the environment is microbial degradation. researchgate.netresearchgate.net

Under aerobic conditions, bacteria readily degrade benzyl alcohol. The degradation pathway in soil and water microbes typically begins with the oxidation of the alcohol to benzoic acid, as described in the metabolic section. nih.gov This benzoate (B1203000) intermediate is then funneled into central metabolic pathways. A common route involves the formation of catechol, which subsequently undergoes ring cleavage by dioxygenase enzymes, breaking down the aromatic structure into aliphatic acids that can be used for energy and cell growth. nih.govnih.gov

Aromatic nitriles are also subject to biodegradation in the environment. researchgate.netresearchgate.net The nitrile group is typically the first point of enzymatic attack, leading to the formation of the corresponding carboxylic acid and ammonia. semanticscholar.orgnih.gov This step is crucial as it removes the toxicity associated with the nitrile group and facilitates further degradation. The persistence of such compounds in the environment is often low in microbially active soils and waters due to the widespread presence of bacteria capable of metabolizing both aromatic rings and nitrile groups. semanticscholar.orgresearchgate.net

| Degradation Stage | Process | Key Intermediates | Environmental Significance |

| Initial Transformation | Oxidation of alcohol or hydrolysis of nitrile | 3-Cyanobenzoic acid, 3-Hydroxymethylbenzoic acid | Reduction of parent compound concentration, detoxification of nitrile group. |

| Intermediate Breakdown | Aromatic ring hydroxylation | Catechol derivatives | Preparation for ring cleavage. |

| Ring Cleavage | Dioxygenase activity | Muconic acid or other aliphatic dicarboxylic acids | Destruction of the stable aromatic ring. |

| Final Mineralization | Central metabolic pathways (e.g., TCA cycle) | CO₂, H₂O, biomass | Complete removal of the organic pollutant from the environment. |

Biochemical Reaction Pathways Involving Cyanobenzyl Alcohol Derivatives

Biochemical pathways involving cyanobenzyl alcohol derivatives are primarily catabolic, focusing on their breakdown for use as carbon and nitrogen sources. These pathways are often multi-step enzymatic cascades orchestrated within a single microorganism or a microbial consortium.

A plausible biochemical pathway for the complete degradation of this compound in a bacterium like Pseudomonas or Nocardia would involve a sequence of reactions catalyzed by different enzymes. This represents a form of whole-cell biocatalysis where the microorganism provides the entire enzymatic machinery. nih.govdtu.dk

Hypothetical Degradation Pathway:

Step 1: Oxidation to Aldehyde: An alcohol dehydrogenase (ADH) converts this compound to 3-cyanobenzaldehyde, using NAD⁺ as a cofactor. nih.gov

Step 2: Oxidation to Carboxylic Acid: An aldehyde dehydrogenase (ALDH) rapidly oxidizes 3-cyanobenzaldehyde to 3-cyanobenzoic acid. nih.govnih.gov This intermediate is a stable metabolite that can accumulate before further processing.

Step 3: Nitrile Hydrolysis: A nitrilase acts on 3-cyanobenzoic acid to cleave the nitrile group, yielding benzene-1,3-dicarboxylic acid (isophthalic acid) and ammonia. The ammonia can be used as a nitrogen source by the cell.

Step 4: Ring Activation and Cleavage: The aromatic ring of isophthalic acid is activated by a dioxygenase, leading to the formation of a diol intermediate (e.g., a catechol derivative). This is followed by ring fission, breaking the aromatic structure and leading to intermediates that enter central metabolism.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Cyanobenzyl alcohol in laboratory settings?

- Methodological Answer : A primary method involves the hydrolysis of 3-Cyanobenzyl bromide using aqueous alkaline conditions. For example, reacting 3-Cyanobenzyl bromide with barium carbonate (BaCO₃) under reflux in water, followed by extraction with dichloromethane and purification via distillation or chromatography . Alternative routes may include reducing 3-cyanobenzaldehyde using sodium borohydride (NaBH₄) or catalytic hydrogenation. Researchers should monitor reaction progress via HPLC to confirm conversion .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm) and the hydroxymethyl group (δ 4.6–4.8 ppm) are key signals.

- ¹³C NMR : The cyano carbon resonates at δ ~115–120 ppm, while the benzyl carbon appears at δ ~65–70 ppm.

- IR Spectroscopy : Stretching vibrations for -OH (~3200–3500 cm⁻¹) and -CN (~2240 cm⁻¹) confirm functional groups. Purity can be assessed via HPLC (>98%, as per standards in related compounds) .

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Methodological Answer : Due to the cyano group’s potential toxicity, use personal protective equipment (gloves, goggles, lab coat) and work in a fume hood. Store the compound under inert atmosphere at room temperature to prevent degradation . Avoid skin contact and inhalation; dispose of waste via professional chemical disposal services .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions to improve the yield of this compound from precursor compounds like 3-Cyanobenzyl bromide?

- Methodological Answer : Key parameters include:

- Catalyst Selection : Alkaline catalysts like BaCO₃ enhance nucleophilic substitution efficiency.

- Solvent and Temperature : Polar solvents (e.g., water) and reflux conditions (~100°C) improve reaction kinetics.

- Purification : Distillation under reduced pressure or preparative HPLC minimizes byproducts. Reaction monitoring via HPLC ensures optimal termination .

Q. What are the challenges in analyzing and quantifying trace impurities in this compound, and what advanced chromatographic methods are recommended?

- Methodological Answer : Impurities like dimerized derivatives or oxidation products (e.g., 3-cyanobenzaldehyde) require high-resolution techniques:

- UHPLC-MS : Combines ultra-high-pressure liquid chromatography with mass spectrometry for impurity identification.

- GC-MS : Suitable for volatile byproducts. Calibration with synthetic standards ensures accurate quantification. Cross-validate results with ¹H NMR integration .

Q. How does the presence of the cyano group influence the reactivity of this compound in nucleophilic substitution reactions compared to its hydroxybenzyl counterparts?

- Methodological Answer : The electron-withdrawing cyano group increases the electrophilicity of the benzyl carbon, enhancing reactivity in SN₂ reactions. In contrast, 3-Hydroxybenzyl alcohol’s -OH group directs electrophilic substitution on the aromatic ring. Computational studies (e.g., DFT) can model charge distribution differences .

Q. What strategies can be employed to mitigate the formation of byproducts such as dimers or oxidation derivatives during the synthesis of this compound?

- Methodological Answer :

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation.

- Low-Temperature Storage : Reduces spontaneous dimerization.

- Additives : Antioxidants like BHT (butylated hydroxytoluene) stabilize the compound during synthesis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the pure product .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of solvents/catalysts in hydrolysis of 3-Cyanobenzyl bromide using kinetic isotope effects (KIE) or in-situ IR.

- Biological Applications : Explore its potential as a pharmaceutical intermediate in drug design (e.g., via cross-coupling reactions or prodrug synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.